5-Pentyl-1,3,4-oxadiazol-2-amine
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Overview
Description
5-Pentyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a five-membered ring containing two nitrogen atoms and one oxygen atom, with a pentyl group attached to the nitrogen at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentyl-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . Another approach involves the oxidative cyclization of semicarbazones with bromine in acetic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
5-Pentyl-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The amino group in this compound can undergo acylation with acid chlorides to form acylated derivatives.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acid chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 5-Substituted-1,3,4-oxadiazol-2-amines.
Reduction: Reduced derivatives of this compound.
Substitution: Acylated derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as energetic compounds.
Mechanism of Action
The mechanism of action of 5-Pentyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds non-covalently to the enzyme, blocking the entry into the enzyme gorge and catalytic site . This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with similar biological activities.
1,2,5-Oxadiazole: Known for its energetic properties and used in the development of new materials.
5-Aryl-1,3,4-oxadiazol-2-amines: These compounds have been studied for their potential as enzyme inhibitors and have shown moderate dual inhibition of acetylcholinesterase and butyrylcholinesterase.
Uniqueness
5-Pentyl-1,3,4-oxadiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pentyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with lipid-rich environments.
Properties
CAS No. |
69741-93-1 |
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Molecular Formula |
C7H13N3O |
Molecular Weight |
155.20 g/mol |
IUPAC Name |
5-pentyl-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C7H13N3O/c1-2-3-4-5-6-9-10-7(8)11-6/h2-5H2,1H3,(H2,8,10) |
InChI Key |
JNSNERZRIHREEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NN=C(O1)N |
Origin of Product |
United States |
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